5-(3-Imidazol-1-yl-propylamino)-2-p-tolyloxymethyl-oxazole-4-carbonitrile
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Overview
Description
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features an imidazole ring, an oxazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the oxazole ring, and the attachment of the phenoxy group. Common synthetic routes involve:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving nitriles and amides.
Attachment of the Phenoxy Group: This step typically involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the phenoxy group.
Major Products
The major products of these reactions include imidazole N-oxides, primary amines, and various substituted phenoxy derivatives.
Scientific Research Applications
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Oxazole: Shares the oxazole ring but lacks the additional functional groups.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the heterocyclic rings.
Uniqueness
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H19N5O2/c1-14-3-5-15(6-4-14)24-12-17-22-16(11-19)18(25-17)21-7-2-9-23-10-8-20-13-23/h3-6,8,10,13,21H,2,7,9,12H2,1H3 |
InChI Key |
HYCRCMDCKQRMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Origin of Product |
United States |
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